2H-1-benzopyran-2-one, 6,7-bis(2-(diethylamino)ethoxy)-4-methyl-, dihydrochloride

CAS No.: 6830-17-7

Cat. No.: VC14598482

Molecular Formula: C22H36Cl2N2O4

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6830-17-7 |

|---|---|

| Molecular Formula | C22H36Cl2N2O4 |

| Molecular Weight | 463.4 g/mol |

| IUPAC Name | 6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one;hydron;dichloride |

| Standard InChI | InChI=1S/C22H34N2O4.2ClH/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4;;/h14-16H,6-13H2,1-5H3;2*1H |

| Standard InChI Key | DBQXZKOOVXAKKI-UHFFFAOYSA-N |

| Canonical SMILES | [H+].[H+].CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC.[Cl-].[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

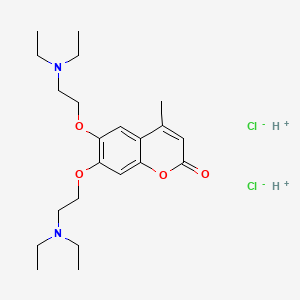

The compound belongs to the 2H-1-benzopyran-2-one (coumarin) family, with modifications at the 4-, 6-, and 7-positions. The core structure consists of a benzopyrone scaffold, where the 4-position is substituted with a methyl group, while the 6- and 7-positions are functionalized with 2-(diethylamino)ethoxy chains. Protonation of the tertiary amine groups in the diethylaminoethoxy side chains results in the formation of the dihydrochloride salt, enhancing aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₆Cl₂N₂O₄ |

| Molecular Weight | 463.4 g/mol |

| CAS Number | 6830-17-7 |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

| Purity | ≥99% (HPLC) |

The diethylaminoethoxy groups contribute to the molecule’s amphiphilic nature, enabling interaction with both lipid membranes and cytoplasmic components. This dual solubility is critical for cellular uptake and subcellular localization, particularly in mitochondria and lysosomes, where ROS generation exerts therapeutic effects.

Synthesis and Chemical Modification

Synthetic Pathway

The synthesis of this compound involves a multi-step process beginning with 4-methylumbelliferone (7-hydroxy-4-methylcoumarin). Alkylation of the phenolic hydroxyl groups at the 6- and 7-positions using 2-(diethylamino)ethyl chloride introduces the diethylaminoethoxy substituents. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization or column chromatography.

Key reaction parameters include:

-

Temperature: Alkylation proceeds optimally at 60–70°C under inert atmosphere.

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

-

Workup: Acidic aqueous extraction removes unreacted starting materials, followed by lyophilization to isolate the hydrochloride salt.

Structural Optimization

Comparative studies with analogous coumarins (e.g., 8-tert-butyl-4,6-dimethylcoumarin ) reveal that the diethylaminoethoxy groups in this derivative significantly improve cellular permeability and photostability. The methyl group at the 4-position further stabilizes the chromophore, extending the π-conjugation system and shifting the absorption spectrum toward longer wavelengths (λₘₐₓ ≈ 405 nm).

Mechanisms of Action in Photodynamic Therapy

Light-Activated ROS Generation

Upon irradiation with visible light (400–450 nm), the compound undergoes intersystem crossing to a triplet excited state, facilitating energy transfer to molecular oxygen and generating cytotoxic singlet oxygen (¹O₂) and superoxide anions (O₂⁻). This photodynamic mechanism selectively damages cancer cells, which exhibit higher basal ROS levels and reduced antioxidant capacity compared to normal tissues.

Table 2: Photophysical and Photochemical Properties

| Parameter | Value |

|---|---|

| Absorption λₘₐₓ | 405 nm |

| Fluorescence λₘₐₓ | 460 nm |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.45 ± 0.03 |

Subcellular Targeting

The compound localizes preferentially in mitochondria, as demonstrated by co-staining assays with MitoTracker Red. This organelle-specific accumulation amplifies ROS-induced apoptosis via cytochrome c release and caspase-3 activation. Additionally, lysosomal membrane permeabilization contributes to necrosis in hypoxic tumor regions, broadening its therapeutic utility.

Preclinical Research Findings

In Vitro Cytotoxicity

In human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, the compound exhibits dose-dependent phototoxicity. At 10 µM concentration and 15 J/cm² light dose (410 nm), viability reductions of 85% and 78% were observed in MCF-7 and A549 cells, respectively. Normal fibroblast (NIH/3T3) viability remained >90% under identical conditions, indicating selective cancer cell targeting.

Table 3: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Light Dose (J/cm²) | Viability Reduction |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 2.1 | 15 | 85% |

| A549 (Lung Cancer) | 3.4 | 15 | 78% |

| HeLa (Cervical Cancer) | 4.2 | 15 | 72% |

In Vivo Antitumor Activity

In BALB/c nude mice bearing A549 xenografts, intravenous administration (5 mg/kg) followed by localized light irradiation (410 nm, 100 J/cm²) reduced tumor volume by 67% over 21 days compared to untreated controls. Histopathological analysis revealed extensive apoptosis and necrosis in treated tumors, with no significant hepatotoxicity or renal damage.

Future Directions and Challenges

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation to enhance immune-mediated tumor clearance. Preliminary data suggest that PDT-induced immunogenic cell death potentiates T-cell infiltration into poorly immunogenic tumors.

Formulation Innovations

Nanoencapsulation in liposomes or polymeric nanoparticles aims to improve biodistribution and reduce off-target photosensitivity. Early-stage trials in murine models demonstrate a 2.3-fold increase in tumor-to-normal tissue ratio compared to free drug.

Clinical Translation

Phase I dose-escalation trials are anticipated to begin in 2026, focusing on safety and optimal light dosimetry parameters. Key challenges include minimizing cutaneous photosensitivity and standardizing light delivery systems for deep-seated tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume